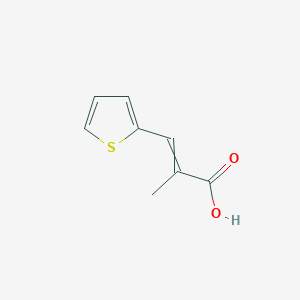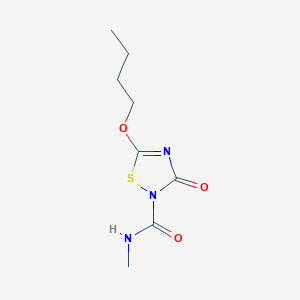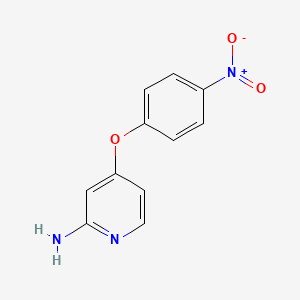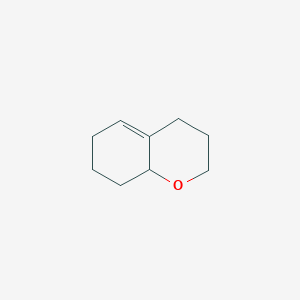![molecular formula C17H19ClO B8612797 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde
Descripción general
Descripción
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core with a 4-chlorophenyl group and an aldehyde functional group. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogenation or other substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 8-(4-Chlorophenyl)spiro[4.5]dec-7-ene-7-carboxylic acid.
Reduction: Formation of 8-(4-Chlorophenyl)spiro[4.5]dec-7-ene-7-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spirocyclic compound with different substituents.
(1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: A similar compound with a different functional group arrangement.
Uniqueness
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde is unique due to the presence of the 4-chlorophenyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.
Propiedades
Fórmula molecular |
C17H19ClO |
|---|---|
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
8-(4-chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde |
InChI |
InChI=1S/C17H19ClO/c18-15-5-3-13(4-6-15)16-7-10-17(8-1-2-9-17)11-14(16)12-19/h3-6,12H,1-2,7-11H2 |
Clave InChI |
VQHKPFNCDCDPOU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCC(=C(C2)C=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)


![N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8612760.png)








